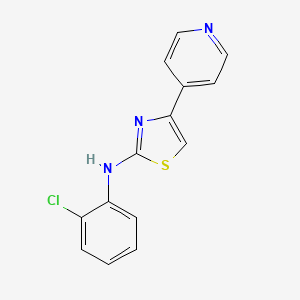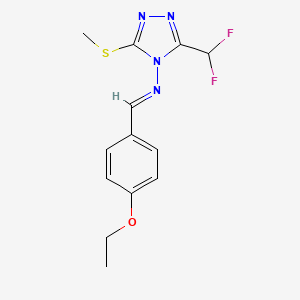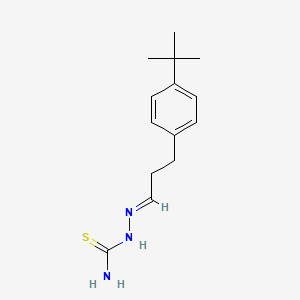
3-(4-tert-butylphenyl)propanal thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)propanal thiosemicarbazone (TBP-TSC) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)propanal thiosemicarbazone works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its potential use in the treatment of cancer. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be effective against a wide range of cancer cell types. However, one of the major limitations of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is its toxicity. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to be toxic to normal cells at high concentrations.
Orientations Futures
There are a number of future directions for research on 3-(4-tert-butylphenyl)propanal thiosemicarbazone. One area of research is the development of more effective and less toxic derivatives of 3-(4-tert-butylphenyl)propanal thiosemicarbazone. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-(4-tert-butylphenyl)propanal thiosemicarbazone. This could lead to the development of more targeted and effective cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 3-(4-tert-butylphenyl)propanal thiosemicarbazone and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-(4-tert-butylphenyl)propanal thiosemicarbazone involves the reaction of 3-(4-tert-butylphenyl)propanal with thiosemicarbazide. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)propanal thiosemicarbazone has been extensively studied for its potential use in scientific research. One of the major applications of 3-(4-tert-butylphenyl)propanal thiosemicarbazone is in the field of cancer research. 3-(4-tert-butylphenyl)propanal thiosemicarbazone has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-14(2,3)12-8-6-11(7-9-12)5-4-10-16-17-13(15)18/h6-10H,4-5H2,1-3H3,(H3,15,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFEXQCYCXYKY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-(4-tert-butylphenyl)propylideneamino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
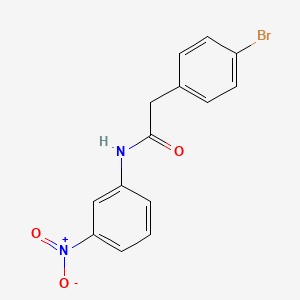


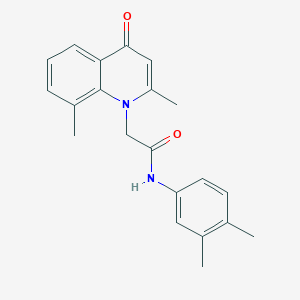
![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
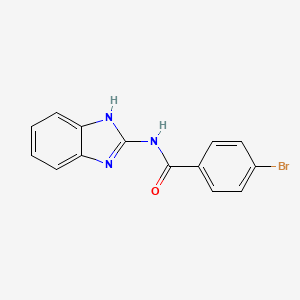
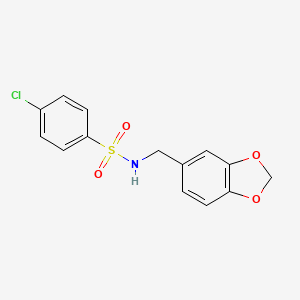
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
